An In-Depth Technical Guide to 3-((Thiophen-2-yl)methyl)azetidine: Structure, Synthesis, and Medicinal Chemistry Applications
An In-Depth Technical Guide to 3-((Thiophen-2-yl)methyl)azetidine: Structure, Synthesis, and Medicinal Chemistry Applications
This guide provides a comprehensive technical overview of 3-((thiophen-2-yl)methyl)azetidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By leveraging the unique properties of both the azetidine and thiophene moieties, this molecule serves as a valuable building block in the design of novel therapeutics. This document delves into its structural features, nomenclature, a proposed synthetic pathway with detailed protocols, and its potential applications in medicinal chemistry, grounded in established scientific principles.
Introduction: The Strategic Combination of Azetidine and Thiophene Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is perpetual. The strategic incorporation of strained ring systems and heteroaromatic moieties is a well-established approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. 3-((Thiophen-2-yl)methyl)azetidine is a prime exemplar of this strategy, uniting the three-dimensional character of the azetidine ring with the versatile electronic and bioisosteric properties of the thiophene nucleus.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable traction in drug discovery.[1] Its inherent ring strain and non-planar geometry can confer improved metabolic stability, aqueous solubility, and binding affinity to target proteins.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its clinical significance.[1]
On the other hand, the thiophene ring is a privileged five-membered heteroaromatic system that is a common bioisostere for the phenyl ring.[3] Its presence in numerous pharmaceuticals is attributed to its ability to engage in various intermolecular interactions and its susceptibility to metabolic transformations, which can be fine-tuned through substitution. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions.
The conjugation of these two valuable synthons in 3-((thiophen-2-yl)methyl)azetidine creates a molecule with a unique conformational profile and a rich potential for derivatization, making it an attractive starting point for the development of new chemical entities.
Structure and Nomenclature
The chemical structure of 3-((thiophen-2-yl)methyl)azetidine comprises a central azetidine ring substituted at the 3-position with a methyl group, which in turn is attached to the 2-position of a thiophene ring.
Chemical Structure:
Figure 1: Chemical structure of 3-((thiophen-2-yl)methyl)azetidine.
IUPAC Name: 3-((Thiophen-2-yl)methyl)azetidine
Common Synonym: 3-(2-Thienylmethyl)azetidine
Molecular Formula: C₈H₁₁NS
Molecular Weight: 153.24 g/mol
Proposed Synthesis of 3-((Thiophen-2-yl)methyl)azetidine
Synthetic Scheme
Diagram 1: Proposed synthetic scheme for 3-((thiophen-2-yl)methyl)azetidine.
Experimental Protocol
Step 1: Synthesis of 1-Benzhydryl-3-((thiophen-2-yl)methylene)azetidine
This step involves a Wittig reaction to introduce the thiophene-methylene group onto the azetidine ring.
-
Materials:
-
(Thiophen-2-ylmethyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) solution in hexanes
-
1-Benzhydrylazetidin-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of (thiophen-2-ylmethyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium solution (1.1 eq.) dropwise.
-
Stir the resulting deep red solution at 0 °C for 1 hour.
-
Add a solution of 1-benzhydrylazetidin-3-one (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-benzhydryl-3-((thiophen-2-yl)methylene)azetidine.
-
Step 2: Synthesis of 3-((Thiophen-2-yl)methyl)azetidine
This final step involves the simultaneous reduction of the exocyclic double bond and hydrogenolysis of the N-benzhydryl protecting group.
-
Materials:
-
1-Benzhydryl-3-((thiophen-2-yl)methylene)azetidine
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 1-benzhydryl-3-((thiophen-2-yl)methylene)azetidine in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by vacuum distillation or column chromatography to obtain pure 3-((thiophen-2-yl)methyl)azetidine.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the azetidine and thiophene protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Thiophene H5 | ~7.1-7.3 | dd | |
| Thiophene H3 | ~6.9-7.0 | dd | |
| Thiophene H4 | ~6.8-6.9 | dd | |
| Azetidine CH₂ (C2, C4) | ~3.5-3.8 | m | |
| Thienylmethyl CH₂ | ~2.9-3.1 | d | |
| Azetidine CH (C3) | ~2.7-2.9 | m | |
| Azetidine NH | ~1.5-2.5 | br s | Broad singlet, exchangeable with D₂O |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Thiophene C2 | ~140-145 |
| Thiophene C5 | ~126-128 |
| Thiophene C3 | ~124-126 |
| Thiophene C4 | ~123-125 |
| Azetidine C2, C4 | ~50-55 |
| Azetidine C3 | ~35-40 |
| Thienylmethyl CH₂ | ~30-35 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H stretch (azetidine) | 3300-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (thiophene) | 1500-1600 |
| C-N stretch (azetidine) | 1100-1300 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The predicted exact mass for the [M+H]⁺ ion is approximately 154.0688.
Potential Applications in Medicinal Chemistry
The unique structural features of 3-((thiophen-2-yl)methyl)azetidine make it a promising scaffold for the design of novel bioactive molecules. Its utility can be envisioned in several therapeutic areas.
Bioisosteric Replacement and Analogue Design
This molecule can serve as a bioisosteric replacement for other cyclic amines, such as piperidine or pyrrolidine, in known pharmacologically active compounds.[5] The constrained nature of the azetidine ring can lead to improved selectivity and reduced off-target effects. The thiophene moiety can be further functionalized to probe structure-activity relationships and optimize pharmacokinetic properties.
Central Nervous System (CNS) Disorders
Both azetidine and thiophene derivatives have been explored for their activity in the central nervous system.[6] The incorporation of the azetidine ring can enhance blood-brain barrier permeability, a critical factor for CNS-targeted drugs. The derivatization of the azetidine nitrogen could lead to the development of novel ligands for various CNS receptors.
Anticancer and Antimicrobial Agents
The azetidine and thiophene nuclei are present in a variety of anticancer and antimicrobial agents.[7][8] The unique three-dimensional shape of 3-((thiophen-2-yl)methyl)azetidine can facilitate novel binding interactions with biological targets, potentially leading to the discovery of compounds with new mechanisms of action.
Diagram 2: Potential applications of the 3-((thiophen-2-yl)methyl)azetidine scaffold in medicinal chemistry.
Conclusion
3-((Thiophen-2-yl)methyl)azetidine is a structurally intriguing molecule that holds considerable promise as a building block in drug discovery. Its synthesis, while not explicitly documented, can be achieved through established synthetic methodologies. The combination of the conformationally restricted azetidine ring and the versatile thiophene moiety provides a unique platform for the design of novel therapeutics with potentially improved pharmacological profiles. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and therapeutic potential of this and related heterocyclic systems.
References
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - ResearchGate. (URL: [Link])
-
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - MDPI. (URL: [Link])
-
[3-(Azetidin-2-yl)thiophen-2-yl]methanol - PubChem. (URL: [Link])
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (URL: [Link])
-
¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - NIH. (URL: [Link])
-
Synthesis of Azetidine Nitrones by Double Methylene Incorporation into Nitrile Oxides Using Diazomethane | Request PDF - ResearchGate. (URL: [Link])
-
Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (URL: [Link])
-
azetidine - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PubMed Central. (URL: [Link])
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (URL: [Link])
-
Thiophene-2-carbonyl azide - PMC - NIH. (URL: [Link])
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL: [Link])
-
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
13C NMR Chemical Shift - Oregon State University. (URL: [Link])
-
Synthesis of 1 - Supporting Information. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
-
Tikrit Journal of Pure Science. (URL: [Link])
-
Synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1'-biphenyl-4,4'-diamine - ResearchGate. (URL: [Link])
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (URL: [Link])
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
-
Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes - PubMed. (URL: [Link])
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. (URL: [Link])
- EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google P
-
Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi - Semantic Scholar. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
